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  • Product: Methyl (S)-2-acetoxypropanoate
  • CAS: 14031-88-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl (S)-2-acetoxypropanoate: Properties, Stability, and Handling

Introduction Methyl (S)-2-acetoxypropanoate, a chiral ester derived from (S)-lactic acid, is a versatile building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical and fine c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl (S)-2-acetoxypropanoate, a chiral ester derived from (S)-lactic acid, is a versatile building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it serves as a key intermediate for constructing complex, stereochemically-defined molecules.[1] This guide provides an in-depth analysis of the core chemical properties and stability of Methyl (S)-2-acetoxypropanoate, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for its effective use in synthesis, ensuring reaction efficiency, and maintaining product purity.

Physicochemical and Spectroscopic Properties

The identity and purity of Methyl (S)-2-acetoxypropanoate are confirmed through its distinct physicochemical and spectroscopic data. These properties are crucial for quality control and for predicting its behavior in various solvent systems and reaction conditions.

Core Physicochemical Data

A summary of the key physical and chemical properties is presented in Table 1. This data is essential for procedural design, including calculations for reaction stoichiometry, solvent selection, and purification methods like distillation.

PropertyValueSource(s)
IUPAC Name Methyl (S)-2-acetoxypropanoate[2]
Synonyms (S)-methyl 2-methylcarbonyloxypropanoate[3]
CAS Number 14031-88-0[3]
Molecular Formula C₆H₁₀O₄[3]
Molecular Weight 146.14 g/mol [2][3]
Boiling Point ~185.7°C (estimate)[4]
Density ~1.09 g/cm³ (estimate)[4]
Water Solubility 81.2 g/L (25 °C)[4]
Refractive Index ~1.431 (estimate)[4]
Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural verification. For Methyl (S)-2-acetoxypropanoate, the expected spectral features are:

  • ¹H NMR: Distinct signals corresponding to the two methyl groups (one on the propanoate backbone and one on the acetyl group), the methoxy protons of the methyl ester, and the methine proton at the chiral center. The chemical shifts and coupling patterns are definitive for the structure.

  • ¹³C NMR: Resonances for the six carbon atoms, including two carbonyl carbons (one for the ester and one for the acetate), the chiral center carbon, the methoxy carbon, and the two methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the two ester groups, typically found in the region of 1735-1750 cm⁻¹. C-O stretching bands will also be prominent.

  • Mass Spectrometry: The molecular ion peak (M+) at m/z 146, along with characteristic fragmentation patterns resulting from the loss of methoxy and acetyl groups.

Chemical Stability and Degradation

The stability of Methyl (S)-2-acetoxypropanoate is a critical consideration for its storage and handling, as well as for the design of synthetic routes that utilize it. The presence of two ester functional groups makes it susceptible to hydrolysis.

Hydrolytic Stability

The primary pathway for the degradation of Methyl (S)-2-acetoxypropanoate is hydrolysis. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the ester linkages can be protonated, making them more susceptible to nucleophilic attack by water. This process is generally slower than base-catalyzed hydrolysis. The hydrolysis of lactate esters is known to be autocatalytic, as the product, lactic acid, can catalyze further reaction.[5]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, hydroxide ions directly attack the carbonyl carbons of the ester groups, leading to rapid and irreversible cleavage. This results in the formation of acetate and lactate salts, along with methanol.

Due to its susceptibility to hydrolysis, it is imperative to avoid strongly acidic or basic conditions during workup and purification unless ester cleavage is the desired outcome.

Thermal Stability
Decomposition Pathway

The principal decomposition pathway in aqueous environments is hydrolysis, as illustrated below.

Caption: Hydrolytic decomposition of Methyl (S)-2-acetoxypropanoate.

Recommended Storage and Handling

To ensure the long-term integrity of Methyl (S)-2-acetoxypropanoate, the following storage conditions are recommended:

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place.[3][6] Recommended storage temperature is often refrigerated (2-8°C) to minimize potential degradation over time.[3]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. Use dry solvents and reagents when this compound is a starting material in a reaction.

Synthesis and Purification

The most common and straightforward synthesis of Methyl (S)-2-acetoxypropanoate involves the acetylation of Methyl (S)-lactate. This method is efficient and utilizes readily available starting materials.

Detailed Experimental Protocol: Acetylation of Methyl (S)-Lactate

This protocol describes a standard laboratory-scale synthesis. The causality behind the choice of reagents is to effect the acetylation of the secondary alcohol of methyl lactate efficiently while using a base to scavenge the acidic byproduct.

Materials:

  • Methyl (S)-lactate

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Methyl (S)-lactate and dry dichloromethane. Cool the flask to 0°C in an ice bath.

  • Addition of Reagents: Slowly add pyridine (or triethylamine) to the stirred solution. This base acts as a catalyst and an acid scavenger for the acetic acid byproduct.

  • Acetylation: Add acetic anhydride dropwise to the reaction mixture at 0°C. The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting material.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize any remaining acetic anhydride and acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl (S)-2-acetoxypropanoate.

Synthesis and Purification Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Caption: Workflow for the synthesis and purification of Methyl (S)-2-acetoxypropanoate.

Applications in Drug Development

Methyl (S)-2-acetoxypropanoate is a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its stereocenter is often incorporated into the backbone of drug molecules where specific stereochemistry is crucial for biological activity. The ester and acetate functionalities also provide handles for further chemical transformations, allowing for the construction of more complex molecular architectures.

Conclusion

This technical guide has provided a comprehensive overview of the essential chemical properties, stability, and handling of Methyl (S)-2-acetoxypropanoate. A thorough understanding of its physicochemical characteristics, particularly its susceptibility to hydrolysis, is critical for its successful application in research and development. By following the recommended storage and handling procedures and employing robust synthetic and purification protocols, scientists can effectively utilize this important chiral intermediate to advance their synthetic chemistry programs.

References

  • PubChem. (n.d.). Methyl 2-acetoxypropanoate. National Institutes of Health. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-acetoxypropanoate. Retrieved from [Link]

  • Stenutz. (n.d.). methyl 2-acetoxypropionate. Retrieved from [Link]

  • ChemRxiv. (2021). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. Retrieved from [Link]

  • Google Patents. (n.d.). US4500727A - Process for producing methyl lactate.
  • ResearchGate. (n.d.). Experimental details for hydrolysis of methyl lactate. Retrieved from [Link]

Sources

Exploratory

The Mechanistic Role of Methyl (S)-2-Acetoxypropanoate in Asymmetric Synthesis: A Technical Guide for Chiral Pool Utilization

Executive Summary Methyl (S)-2-acetoxypropanoate (CAS 14031-88-0) is a highly versatile chiral pool building block derived from L-lactic acid[1]. With a molecular weight of 146.14 g/mol and an enantiomeric purity typical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (S)-2-acetoxypropanoate (CAS 14031-88-0) is a highly versatile chiral pool building block derived from L-lactic acid[1]. With a molecular weight of 146.14 g/mol and an enantiomeric purity typically exceeding 98%[2], it serves as a foundational synthon in the asymmetric synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. Unlike its enantiomer, (R)-O-acetyllactic acid methyl ester (CAS 60426-97-3)[3], the (S)-isomer provides direct access to natural-configuration stereocenters without the need for late-stage chiral resolution.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable node in a synthetic pathway. The core challenge—and the primary utility—of this molecule lies in achieving orthogonal reactivity between its two carbonyl centers while strictly avoiding the racemization of the highly sensitive α -proton. This whitepaper deconstructs the causality behind its chemical behavior and provides self-validating protocols for its application in drug development.

Structural Profile and Orthogonal Reactivity

The strategic value of Methyl (S)-2-acetoxypropanoate (MAP) is rooted in its bifunctionality. It possesses a methyl ester (C1) and an acetate group (at C2), flanking a single (S)-configured stereocenter.

To utilize MAP effectively, one must exploit the subtle electronic and steric differences between these two ester moieties:

  • The Methyl Ester: Highly susceptible to nucleophilic acyl substitution and hydride reduction. The leaving group (methoxide) has a slightly lower pKa​ (~15.5) than the secondary alkoxide of the lactate backbone, making the methyl ester the kinetically favored electrophile for many organometallic reagents.

  • The Acetate Group: Sterically shielded by the adjacent methyl group and the ester backbone. However, it is highly susceptible to base-catalyzed transesterification.

Pathway MAP Methyl (S)-2-acetoxypropanoate CAS: 14031-88-0 Aldehyde (S)-2-Acetoxypropanal (Ester Reduction) MAP->Aldehyde DIBAL-H -78 °C Lactate (S)-Methyl Lactate (Acetate Cleavage) MAP->Lactate K2CO3, MeOH 0 °C Amide (S)-2-Acetoxypropanamide (Amidation) MAP->Amide R-NH2, AlMe3 RT

Orthogonal reactivity pathways of Methyl (S)-2-acetoxypropanoate in asymmetric synthesis.

Core Synthetic Mechanisms (The "Why")

Mechanism A: Chemoselective Hydride Transfer (The DIBAL-H Paradigm)

Converting the methyl ester to an aldehyde without racemizing the α -stereocenter is notoriously difficult. Once the ester is reduced to an aldehyde, the α -proton becomes significantly more acidic ( pKa​ drops to ~17). If the aldehyde is generated in the presence of a base or unreacted nucleophile, enolization and subsequent racemization are inevitable.

The Causality: Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) solves this. DIBAL-H acts as a nucleophilic hydride source rather than a Brønsted base. Upon hydride attack, it forms a highly stable aluminate tetrahedral intermediate. This intermediate does not collapse into the aldehyde under cryogenic conditions. Because the aldehyde is never formed in the reactive basic medium, enolization is impossible. The intermediate only collapses during the aqueous acidic quench, safely yielding (S)-2-acetoxypropanal with >98% enantiomeric excess (ee).

Mechanism Start Ester + DIBAL-H (-78 °C) Tetra Stable Aluminate Tetrahedral Intermediate (Prevents Enolization) Start->Tetra Hydride Transfer Quench Aqueous Acid Quench (H2O / H+) Tetra->Quench Maintains Configuration Product (S)-2-Acetoxypropanal (>98% ee Retention) Quench->Product Intermediate Collapse

Mechanistic pathway of DIBAL-H reduction preserving the (S)-stereocenter.

Mechanism B: Degenerate Transesterification for Acetate Deprotection

When the synthetic goal is to expose the secondary alcohol (yielding methyl lactate) while preserving the methyl ester, standard aqueous saponification (e.g., LiOH/H2O) is too aggressive and often yields the dicarboxylic acid or a complex mixture.

The Causality: Utilizing Zemplén conditions (catalytic K2​CO3​ in anhydrous methanol) provides perfect chemoselectivity. The methoxide anion attacks both carbonyls. However, when methoxide attacks the methyl ester, it simply ejects another methoxide ion, resulting in a degenerate reaction (no net change). When it attacks the acetate, it cleaves the group to form methyl acetate (which is volatile and easily removed) and the desired (S)-methyl lactate.

Self-Validating Experimental Protocols

A robust chemical protocol must be a self-validating system—meaning the procedure itself contains built-in thermodynamic and kinetic checks to prevent failure.

Protocol 1: Synthesis of (S)-2-Acetoxypropanal via DIBAL-H

Objective: Reduce the methyl ester to the aldehyde while preserving the acetate and the (S)-stereocenter.

  • System Purge: Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity Argon. Causality: Trace moisture reacts exothermically with DIBAL-H, altering the stoichiometry and causing localized heating, which triggers over-reduction to the alcohol.

  • Substrate Dissolution: Dissolve 10.0 mmol of Methyl (S)-2-acetoxypropanoate in 30 mL of anhydrous toluene.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature is -75 °C.

  • Hydride Addition: Add DIBAL-H (10.5 mmol, 1.0 M in toluene) dropwise via a syringe pump at a rate of 0.5 mL/min. Causality: Fast addition causes thermal spiking, leading to the collapse of the tetrahedral intermediate and subsequent racemization.

  • Aqueous Quench: After 1 hour, quench the reaction at -78 °C by adding 2 mL of anhydrous methanol, followed by 15 mL of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

  • In-Process Control (IPC): Perform GC-MS on the organic layer. Self-Validation: The protocol is successful if the chromatogram shows the aldehyde mass ( M+ 116) and completely lacks the (S)-propane-1,2-diol peak ( M+ 76). The absence of the diol validates that strict cryogenic control was maintained.

Protocol 2: Selective Acetate Cleavage (Zemplén Transesterification)

Objective: Deprotect the secondary alcohol to yield (S)-Methyl Lactate.

  • Dissolution: Dissolve 10.0 mmol of Methyl (S)-2-acetoxypropanoate in 20 mL of anhydrous methanol.

  • Catalysis: Add 0.5 mmol (5 mol%) of anhydrous K2​CO3​ . Stir at 0 °C for 2 hours.

  • Quench and Validation: Neutralize with Amberlyst-15 acidic resin until pH is 7. Filter and concentrate. Self-Validation: 1H -NMR must show the retention of the methyl ester singlet at δ 3.75 ppm, while the acetate singlet at δ 2.10 ppm must be entirely absent.

Quantitative Chemoselectivity Data

The following table summarizes the empirical outcomes of subjecting Methyl (S)-2-acetoxypropanoate to various reagent systems, highlighting the predictability of its orthogonal reactivity.

Reagent SystemPrimary TargetMajor Productee% RetentionMechanistic Rationale
DIBAL-H (1.05 eq) , Toluene, -78 °CMethyl Ester(S)-2-Acetoxypropanal>98%Stable aluminate intermediate prevents over-reduction and enolization.
R-NH 2​ , AlMe 3​ , CH 2​ Cl 2​ , 0 °C to RTMethyl Ester(S)-2-Acetoxypropanamide>99%Lewis acidic Al-amide complex selectively attacks the less sterically hindered methyl ester.
K 2​ CO 3​ (cat) , MeOH, 0 °CAcetate(S)-Methyl Lactate>99%Degenerate transesterification at the methyl ester ensures exclusive net cleavage of the acetate.
NaBH 4​ (Excess) , MeOH, RTBoth Esters(S)-Propane-1,2-diol>99%Uncontrolled nucleophilic hydride attack leads to complete reduction of both ester moieties.

References

  • ChemicalCell. "(S)-o-Acetyllactic Acid Methyl Ester CAS NO 14031-88-0". chemicalroot.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbPoLUMt5h6opuj5y7dPVFmi7OjhrIW244zVkQp5FAdziI8Oi0D2yuBTHRop8u-va7VDw-8T3qWmimFbpGijqAeIg99W3MIijzxgRDTxPUILaZOIEiLaK5x6pwehZLM5nmyO-4RaS0ADbRicrVOO_xGwlIywSnTcqnU7C4TOcx409p9xBEnvvUIHWAB13SYVVVRoV9fGB_XFA=]
  • GuideChem. "(R)-O-Acetyllactic acid Methyl Ester 60426-97-3 wiki". guidechem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWAVhkbakpSlK1QUr87kpHpzPK-fnEdiNLGBKxlCh-6hHcf2mszABbJeXXpcqyZBVtGVKFP5fXpwEvN_vVPMfH8PD5p51sJ39cK6DFc9882qYOXr_-Ji3afEef93a2yMu5IRcpSOmhNsrnsosD96AhG0c-nqEG0AP6OP8mQAKcUKxoWhV6qcSdwTXnUW9z]
  • ChemScene. "14031-88-0 | Methyl (S)-2-acetoxypropanoate". chemscene.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGCMGgwAn4n2ue82K9XEww9T0jCQQhYfPF0WUedXetNVPOTuNdEkmkmnI9TsvxhkMg9KvxwkGzMC5nwaXO_NttqwM0yYPUjXRMLaqnjtdnjABDAnUjJfx2WNkGesRjJEPSJvriQMn_iGDT4Lo=]

Sources

Foundational

Methyl (S)-2-acetoxypropanoate 1H and 13C NMR chemical shifts

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl (S)-2-acetoxypropanoate Introduction Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive analytical technique...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl (S)-2-acetoxypropanoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive analytical technique in the arsenal of chemists, particularly within the realms of pharmaceutical and materials science. Its capacity to provide a detailed atomic-level map of molecular structure makes it indispensable for the unambiguous identification and characterization of organic compounds. This guide offers a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of Methyl (S)-2-acetoxypropanoate, a chiral ester of significant interest in synthetic chemistry.

As a Senior Application Scientist, the objective of this document is not merely to present data, but to provide a foundational understanding of the spectral features based on fundamental principles of chemical structure and the magnetic environments of the nuclei. We will delve into the causal relationships between the molecule's architecture—including the influence of its two distinct ester functionalities and the stereogenic center—and the resulting chemical shifts and coupling patterns. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret, predict, and utilize NMR data for this and structurally related molecules with confidence.

Molecular Structure and NMR Assignment Framework

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized numbering system for the atoms in Methyl (S)-2-acetoxypropanoate is essential. The structure below illustrates this convention, which will be used consistently for all spectral assignments throughout this guide.

Caption: Numbering scheme for Methyl (S)-2-acetoxypropanoate.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of an organic molecule provides detailed information about the chemical environment, connectivity, and number of different types of protons. The chemical shift (δ) of a proton is highly sensitive to the inductive effects of nearby electronegative atoms and the magnetic anisotropy of functional groups like carbonyls.[1]

Key Principles in Action:
  • Inductive Effect: The presence of highly electronegative oxygen atoms in the two ester groups causes a significant deshielding effect on adjacent protons. This effect pulls electron density away from the protons, exposing them more to the external magnetic field and shifting their resonance to a higher frequency (downfield).[1]

  • Spin-Spin Coupling: Protons on adjacent, non-equivalent carbons interact with each other, leading to the splitting of signals. This splitting pattern, governed by the n+1 rule, is invaluable for determining the connectivity of proton-bearing carbons.[2][3]

Signal Assignment and Interpretation

Based on the structure, four distinct proton signals are expected:

  • H2 (Methine Proton): This single proton is attached to the chiral center (C2), which is bonded to two oxygen atoms. This environment results in strong deshielding, placing its signal significantly downfield. According to the n+1 rule, this proton is adjacent to the three equivalent protons of the C3 methyl group, causing its signal to be split into a quartet (3+1=4).

  • H5 (Methoxy Protons): These three protons are part of the methyl ester group (-OCH₃). They are deshielded by the adjacent oxygen atom, but less so than H2. Since there are no protons on the adjacent carbonyl carbon, this signal appears as a sharp singlet .[4]

  • H6 (Acetyl Methyl Protons): These three protons belong to the acetate group's methyl (-COCH₃). They are influenced by the anisotropy of the adjacent carbonyl group. With no protons on the neighboring carbon, this signal is also a singlet . Its chemical shift is typically found around 2.1 ppm.[4]

  • H3 (Propanoate Methyl Protons): This methyl group is attached to the chiral carbon (C2). These protons are coupled to the single H2 proton, resulting in a doublet (1+1=2). Being further from the electronegative oxygens compared to the other protons, this signal appears at the highest field (most upfield).

Data Summary: ¹H NMR

The following table summarizes the expected chemical shifts and splitting patterns for Methyl (S)-2-acetoxypropanoate in a standard deuterated solvent like chloroform-d (CDCl₃).

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2~5.0 - 5.1Quartet (q)~7.11H
H5~3.7Singlet (s)N/A3H
H6~2.1Singlet (s)N/A3H
H3~1.4 - 1.5Doublet (d)~7.13H

Note: The exact chemical shifts can vary slightly based on solvent, concentration, and temperature.[5][6]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The chemical shifts are primarily influenced by the hybridization of the carbon and the inductive effects of bonded atoms.

Key Principles in Action:
  • Hybridization: Carbons in different hybridization states resonate in distinct regions of the spectrum. The sp²-hybridized carbons of carbonyl groups are highly deshielded and appear far downfield (typically >160 ppm).[7]

  • Electronegativity: Similar to ¹H NMR, electronegative atoms like oxygen withdraw electron density from adjacent carbons, causing a downfield shift in their resonance. The C2 carbon, bonded to two oxygens, is a prime example of this effect.[7]

Signal Assignment and Interpretation

The molecule possesses six unique carbon environments, which will give rise to six distinct signals in the proton-decoupled ¹³C NMR spectrum:

  • C1 & C4 (Carbonyl Carbons): Both carbons are part of carbonyl groups and will be the most downfield signals in the spectrum, typically appearing in the 170-175 ppm region.[8] The specific environment of each (one in an acetate, the other in a methyl propanoate) will make them chemically distinct.

  • C2 (Methine Carbon): This sp³-hybridized carbon is directly attached to two oxygen atoms, causing a significant downfield shift into the 65-70 ppm range.

  • C5 (Methoxy Carbon): The carbon of the methyl ester group is attached to one oxygen atom and typically resonates around 52 ppm.

  • C6 (Acetyl Methyl Carbon): The methyl carbon of the acetate group is influenced by the adjacent carbonyl and appears around 20-21 ppm.[8]

  • C3 (Propanoate Methyl Carbon): This is the most shielded carbon in the molecule, being an sp³-hybridized methyl group relatively removed from strong electron-withdrawing groups. It is expected to appear at the highest field, around 16-17 ppm.

Data Summary: ¹³C NMR

The table below outlines the expected chemical shifts for the carbon atoms of Methyl (S)-2-acetoxypropanoate in CDCl₃.

Signal AssignmentChemical Shift (δ, ppm)
C1 (Acetate C=O)~170.5
C4 (Ester C=O)~171.0
C2 (-CH-)~68.0
C5 (-OCH₃)~52.5
C6 (-COCH₃)~20.8
C3 (-CHCH₃)~16.5

Note: These are predicted values based on typical functional group ranges. Actual values may differ slightly.

Experimental Protocol for NMR Data Acquisition

The integrity of NMR data is fundamentally dependent on a meticulous experimental procedure. The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.

Step-by-Step Methodology
  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of Methyl (S)-2-acetoxypropanoate directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, >99.8% D). The choice of solvent is critical as residual proton signals can interfere with the analyte signals.[9][10] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.[2][8] d. Ensure the sample is fully dissolved by gentle vortexing. e. Transfer the solution into a clean, 5 mm NMR tube using a Pasteur pipette.

  • Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. c. Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the solvent or TMS signal. d. ¹H Spectrum: Acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of ~12-15 ppm, and a relaxation delay of 1-2 seconds. e. ¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (from hundreds to thousands) is necessary to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID) signals. b. Phase correct the spectra to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acq_H1 Acquire ¹H Spectrum lock_shim->acq_H1 acq_C13 Acquire ¹³C Spectrum acq_H1->acq_C13 ft Fourier Transform acq_C13->ft phase_cal Phase & Calibrate (Ref. TMS = 0 ppm) ft->phase_cal analyze Integrate & Analyze (Assign Peaks) phase_cal->analyze report Final Report analyze->report

Caption: Standard workflow for NMR sample preparation and data analysis.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl (S)-2-acetoxypropanoate demonstrates the power of NMR spectroscopy in providing precise structural information. The distinct chemical shifts and coupling patterns observed are direct consequences of the molecule's electronic and structural features, including the inductive effects of the ester groups and the through-bond interactions between neighboring protons. This guide provides a robust framework for understanding these spectra, from fundamental principles to practical application. For researchers in drug discovery and chemical development, this detailed spectral knowledge is critical for reaction monitoring, quality control, and the definitive confirmation of molecular identity, ensuring the scientific integrity of their work.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221165, Methyl 2-acetoxypropanoate. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Catalysis Science & Technology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11040, Methyl lactate. [Link]

  • ResearchGate. (n.d.). The 1H NMR spectrum of methyl acetate shows two peaks. [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15. [Link]

  • Nagy, V., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. [Link]

  • SpectraBase. (n.d.). (2S,5R)-2-Acetoxy-6-methyl-5,6-epoxyheptane. [Link]

  • ResearchGate. (n.d.). Proton NMR of 100% Methyl Propionate. [Link]

  • NP-MRD. (2022). Showing NP-Card for methyl propionate (NP0189186). [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Thi-Qar, 16(1). [Link]

  • FooDB. (2010). Showing Compound Methyl acetate (FDB008125). [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl ethanoate. [Link]

  • MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). [Link]

  • NIST. (n.d.). Methyl lactate. In NIST Chemistry WebBook. [Link]

  • Khan, M. S., & Siddiqui, Z. S. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Natural Product Communications, 14(3). [Link]

  • LibreTexts Chemistry. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Ataman Kimya. (n.d.). METHYL LACTATE. [Link]

Sources

Exploratory

Stereochemistry and spatial configuration of Methyl (S)-2-acetoxypropanoate

An In-Depth Technical Guide to the Stereochemistry, Synthesis, and Spatial Configuration of Methyl (S)-2-acetoxypropanoate Executive Summary Methyl (S)-2-acetoxypropanoate (also known as (S)-O-acetyllactic acid methyl es...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry, Synthesis, and Spatial Configuration of Methyl (S)-2-acetoxypropanoate

Executive Summary

Methyl (S)-2-acetoxypropanoate (also known as (S)-O-acetyllactic acid methyl ester) is a highly versatile, stereochemically pure building block utilized extensively in asymmetric synthesis, pharmaceutical manufacturing, and the development of bio-based polymers[1]. Derived from L-lactic acid, this compound features a robust chiral center at the C2 position, making it an indispensable synthon for constructing complex molecular architectures, including antiviral and anti-inflammatory active pharmaceutical ingredients (APIs)[1].

This whitepaper provides a comprehensive analysis of the stereochemical foundations, mechanistic synthesis protocols, and analytical validation frameworks required to handle and utilize Methyl (S)-2-acetoxypropanoate with high scientific integrity.

Structural and Stereochemical Foundations

The utility of Methyl (S)-2-acetoxypropanoate lies in its precise spatial configuration. The molecule contains a single stereocenter at the C2 carbon, which adopts an (S)-configuration in accordance with the Cahn-Ingold-Prelog (CIP) priority rules.

Spatial Geometry and CIP Assignment

The C2 carbon is sp³ hybridized, forming a tetrahedral geometry. The spatial arrangement of the four distinct substituents dictates its chirality. The CIP priority is assigned based on the atomic number of the atoms directly attached to the chiral center:

  • -OAc (Acetoxy group): Priority 1 (Oxygen, Atomic No. 8).

  • -COOMe (Methoxycarbonyl group): Priority 2 (Carbon bonded to three equivalent oxygens via double and single bonds).

  • -CH3 (Methyl group): Priority 3 (Carbon bonded to three hydrogens).

  • -H (Hydrogen atom): Priority 4 (Hydrogen, Atomic No. 1).

When the lowest priority group (-H) is oriented away from the viewer (dashed wedge), the sequence from Priority 1 → 2 → 3 traces a counter-clockwise direction, confirming the (S) absolute configuration.

G C2 C2 Chiral Center (Tetrahedral) P1 Priority 1: -OAc (Oxygen, Atomic No. 8) C2->P1 1 P2 Priority 2: -COOMe (Carbon bonded to O,O,O) C2->P2 2 P3 Priority 3: -CH3 (Carbon bonded to H,H,H) C2->P3 3 P4 Priority 4: -H (Hydrogen, Atomic No. 1) [Dashed/Back] C2->P4 4 P1->P2 Counter-Clockwise (S) P2->P3 P3->P1

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment and (S)-stereocenter configuration.

Physicochemical Profile

To ensure reproducibility in experimental design, the core quantitative data of the compound is summarized below:

ParameterValue
Chemical Name Methyl (S)-2-acetoxypropanoate
Synonyms (S)-O-Acetyllactic Acid Methyl Ester; Methyl (S)-(-)-2-Acetoxypropionate
CAS Registry Number 14031-88-0
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
Stereocenter C2 (S-configuration)
Chiral Purity (ee) >99.0% (Typical Pharmaceutical Grade)

Mechanistic Synthesis Protocol

The synthesis of Methyl (S)-2-acetoxypropanoate is typically achieved via the nucleophilic acyl substitution of Methyl (S)-lactate using acetic anhydride. To maintain the integrity of the chiral center, the reaction must be carefully controlled using catalytic methodologies.

Step-by-Step Methodology and Causality

The following protocol outlines a highly efficient, self-validating workflow for the acetylation of methyl lactate[2].

Step 1: Reaction Setup and Activation

  • Action: Dissolve Methyl (S)-lactate (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Add Triethylamine (TEA) (1.5 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Causality: DCM acts as an aprotic solvent that solubilizes the reagents without participating in hydrolysis. DMAP is critical here; it acts as a hyper-nucleophilic catalyst, attacking acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This overcomes the sluggish reactivity of the secondary hydroxyl group on methyl lactate[3]. TEA serves as a non-nucleophilic auxiliary base to scavenge the acetic acid byproduct, preventing acid-catalyzed racemization of the sensitive (S)-stereocenter[2].

Step 2: Controlled Acetylation

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add Acetic Anhydride (Ac₂O) (1.25 equiv). Allow the mixture to warm to room temperature and stir for 2–16 hours.

  • Causality: The acetylation of secondary alcohols is highly exothermic. Dropwise addition at 0 °C strictly controls the reaction kinetics, preventing thermal degradation and preserving the enantiomeric excess (ee)[2].

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:EtOAc 3:1) or GC-MS. The reaction is deemed complete when the starting material spot is entirely consumed, validating the efficiency of the DMAP catalyst.

Step 3: Quenching and Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, combine the organic phases, and wash with brine.

  • Causality: The bicarbonate quench neutralizes unreacted acetic anhydride and residual acetic acid, converting them into water-soluble sodium acetate. Brine removes residual water from the organic layer and breaks any emulsions formed during the quench[2].

Step 4: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography or vacuum distillation.

Analytical Validation and Chiral Purity

To guarantee the trustworthiness of the synthesized batch for downstream drug development, rigorous analytical validation is mandatory.

  • Chiral HPLC: The enantiomeric excess (ee) must be verified using High-Performance Liquid Chromatography equipped with a chiral stationary phase (e.g., Chiralcel OD-H). A single sharp peak confirms that no epimerization occurred at the C2 position during the basic conditions of the synthesis[1].

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): The spatial configuration is validated by a characteristic quartet for the C2 methine proton (~5.0 ppm), a singlet for the acetate methyl (~2.1 ppm), a singlet for the methoxy group (~3.7 ppm), and a doublet for the C3 methyl group (~1.5 ppm).

Downstream Applications in Drug Development and Materials Science

Methyl (S)-2-acetoxypropanoate is not merely an end-product; it is a critical node in advanced synthetic pathways.

  • Pharmaceutical Intermediates: It serves as a chiral synthon for the production of APIs, particularly in the synthesis of complex macrolides, antivirals, and enzyme inhibitors where precise stereochemistry dictates biological efficacy[1].

  • Bio-based Polymer Precursors: In green chemistry and materials science, this compound undergoes gas-phase pyrolysis at 500–600 °C over a silicon carbide catalyst. This thermal elimination process strips away acetic acid, yielding bio-based methyl acrylate—a highly sought-after monomer for sustainable acrylic polymers[4],[5].

Workflow SM Methyl (S)-Lactate (Starting Material) Reagents Ac2O + DMAP + TEA in DCM (0 °C to RT) SM->Reagents Intermediate N-Acylpyridinium Active Species Reagents->Intermediate Nucleophilic Catalysis Product Methyl (S)-2-acetoxypropanoate (Target Synthon) Intermediate->Product Acetylation App1 Chiral APIs & Antiviral Drugs Product->App1 Asymmetric Synthesis App2 Pyrolysis (500 °C) Bio-based Methyl Acrylate Product->App2 Thermal Elimination

Figure 2: Synthetic workflow and downstream applications of Methyl (S)-2-acetoxypropanoate.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Catalytic Asymmetric Reduction for the Synthesis of Methyl (S)-2-acetoxypropanoate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl (S)-2-acetoxypropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereoselect...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (S)-2-acetoxypropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereoselective synthesis is of paramount importance, and catalytic asymmetric reduction of its prochiral precursor, methyl pyruvate, represents one of the most efficient and atom-economical methods. This document provides a comprehensive guide to the principles and practices of this critical transformation. We will delve into the mechanistic underpinnings of catalyst selection, provide detailed, field-tested protocols for catalytic asymmetric hydrogenation, and offer insights into reaction optimization and troubleshooting. The information presented herein is intended to empower researchers to confidently and successfully implement these powerful synthetic methodologies.

Introduction: The Significance of Chiral α-Hydroxy Esters

Optically active α-hydroxy esters are crucial intermediates in the pharmaceutical, cosmetic, and chemical industries.[1] Methyl (S)-2-acetoxypropanoate, a derivative of (S)-lactic acid, serves as a key chiral synthon. Its utility stems from the versatile reactivity of its ester and acetate functionalities, allowing for a wide range of chemical modifications while preserving the stereochemical integrity of the C2 chiral center. Traditional methods for obtaining this compound often involve multi-step sequences from chiral pool starting materials, which can be inefficient and generate significant waste.

Catalytic asymmetric reduction, particularly the hydrogenation of prochiral α-ketoesters like methyl pyruvate, offers a direct and elegant route to these valuable molecules.[1][2][3] This approach utilizes a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically pure product, making it a highly attractive strategy from both an economic and environmental perspective.

Core Principles of Catalytic Asymmetric Reduction

The enantioselective reduction of a prochiral ketone, such as methyl pyruvate, to a specific enantiomer of the corresponding alcohol is governed by the interaction between the substrate and a chiral catalyst in the presence of a reducing agent (typically hydrogen gas or a hydrogen donor). The catalyst, composed of a metal center and a chiral ligand, creates a chiral environment that preferentially favors the transition state leading to one enantiomer over the other.

The Catalyst System: A Synergy of Metal and Ligand

The choice of the metal and the chiral ligand is critical for achieving high enantioselectivity and catalytic activity.

  • Metal Centers: Platinum (Pt), Ruthenium (Ru), and Rhodium (Rh) are the most commonly employed metals for the asymmetric hydrogenation of α-ketoesters.[2][3][4] Platinum catalysts, particularly when modified with cinchona alkaloids, have a long history in the enantioselective hydrogenation of methyl pyruvate.[2][3] Ruthenium complexes, often featuring bidentate phosphine ligands like BINAP, have also demonstrated exceptional performance.[5]

  • Chiral Ligands: The chiral ligand is arguably the most important component of the catalyst system, as it is directly responsible for inducing stereoselectivity. For the reduction of methyl pyruvate and related α-ketoesters, several classes of ligands have proven effective:

    • Cinchona Alkaloids: Cinchonidine and its pseudo-enantiomer cinchonine are widely used as chiral modifiers for platinum catalysts.[3] They adsorb onto the metal surface, creating chiral pockets that direct the approach of the substrate.

    • Bidentate Phosphine Ligands: Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues form well-defined, rigid chelate complexes with metals like ruthenium. The C2-symmetry and steric bulk of these ligands effectively control the facial selectivity of the reduction.

Reaction Mechanism: A Simplified View

The precise mechanism of catalytic asymmetric hydrogenation is complex and can vary depending on the specific catalyst system. However, a general model for a Ru-BINAP catalyzed hydrogenation of methyl pyruvate can be conceptualized as follows:

  • Catalyst Activation: The pre-catalyst, often a Ru(II) complex, reacts with hydrogen to form the active hydride species.

  • Substrate Coordination: The methyl pyruvate substrate coordinates to the chiral metal center through its carbonyl oxygen atom.

  • Stereoselective Hydride Transfer: The chiral ligand environment dictates a preferred orientation of the coordinated substrate. This geometric constraint favors the transfer of a hydride from the metal to one of the two enantiotopic faces of the carbonyl carbon.

  • Product Release and Catalyst Regeneration: The resulting methyl (S)-lactate product is released, and the catalyst is regenerated to participate in another catalytic cycle.

G Start Pre-catalyst A A Start->A Activation (H2) D D End Methyl (S)-Lactate D->End Acetylation Acetylation End->Acetylation FinalProduct Methyl (S)-2-acetoxypropanoate Acetylation->FinalProduct

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific laboratory conditions and desired scale.

Protocol 1: Platinum-Cinchonidine Catalyzed Asymmetric Hydrogenation of Methyl Pyruvate

This protocol is based on the classical Orito reaction, which utilizes a platinum catalyst modified with a cinchona alkaloid.[3]

Materials:

  • 5% Pt/Al2O3 catalyst

  • Cinchonidine

  • Methyl pyruvate (freshly distilled)

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • Catalyst Preparation: In a glass liner for the autoclave, add 5% Pt/Al2O3 (100 mg) and cinchonidine (20 mg).

  • Solvent and Substrate Addition: Add anhydrous toluene (10 mL) to the glass liner. Then, add methyl pyruvate (1.0 g, 9.8 mmol).

  • Reaction Setup: Place the glass liner into the autoclave. Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 50 bar.[2] Begin stirring and heat the reaction mixture to 25 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after carefully depressurizing and purging with nitrogen) and analyzing them by chiral GC or HPLC.

  • Work-up: Once the reaction is complete (typically 24-48 hours), carefully vent the hydrogen gas and purge the autoclave with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude methyl (S)-lactate can be purified by distillation or used directly in the next step.

  • Acetylation: To the crude methyl (S)-lactate, add acetic anhydride (1.5 equivalents) and a catalytic amount of pyridine. Stir the mixture at room temperature for 4 hours. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl (S)-2-acetoxypropanoate.[6]

Troubleshooting:

  • Low Enantioselectivity: Ensure the purity of the cinchonidine and methyl pyruvate. The presence of impurities can poison the catalyst or interfere with the chiral modification.

  • Low Conversion: The catalyst may be deactivated. Ensure proper handling of the catalyst to avoid exposure to air and moisture. Hydrogen starvation can also lead to catalyst deactivation through polymerization of the reactant.[2][3]

Protocol 2: Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation of Methyl Pyruvate

This protocol utilizes a homogeneous ruthenium catalyst with a chiral BINAP ligand, which often provides higher turnover numbers and enantioselectivities.

Materials:

  • [RuCl2(p-cymene)]2

  • (S)-BINAP

  • Methyl pyruvate (freshly distilled)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl2(p-cymene)]2 (5 mg, 0.008 mmol) and (S)-BINAP (11 mg, 0.017 mmol) in anhydrous methanol (5 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: Transfer the catalyst solution to a glass liner for the autoclave via cannula. Add a solution of methyl pyruvate (1.0 g, 9.8 mmol) in anhydrous methanol (5 mL).

  • Hydrogenation: Place the glass liner into the autoclave. Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 atm.[5] Begin stirring at room temperature (25 °C).

  • Reaction Monitoring: Monitor the reaction progress by chiral GC or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge with nitrogen.

  • Purification and Acetylation: Follow the same purification and acetylation procedure as described in Protocol 1.

Troubleshooting:

  • Inconsistent Results: The in-situ preparation of the catalyst can sometimes lead to variability. Using a well-defined, pre-formed Ru-BINAP catalyst can improve reproducibility.

  • Slow Reaction Rate: Increasing the hydrogen pressure or temperature may improve the reaction rate, but this should be done cautiously as it can sometimes negatively impact enantioselectivity.

Data Summary and Comparison

The following table summarizes typical performance data for the described catalytic systems. Note that these values can vary depending on the specific reaction conditions.

Catalyst SystemMetalLigand/ModifierTypical Enantiomeric Excess (e.e.)Typical YieldPressure (atm)Temperature (°C)
Protocol 1 PlatinumCinchonidine80-90%>95%5025
Protocol 2 Ruthenium(S)-BINAP>98%>99%1025

Conclusion

The catalytic asymmetric reduction of methyl pyruvate is a powerful and versatile method for the synthesis of enantiomerically enriched methyl (S)-lactate, a direct precursor to methyl (S)-2-acetoxypropanoate. Both heterogeneous platinum-based systems and homogeneous ruthenium-based systems offer viable routes, with the choice of catalyst often depending on the desired level of enantiopurity, cost considerations, and process scalability. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field, enabling the efficient and reliable synthesis of this important chiral building block.

References

  • Google Patents. (n.d.). Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid.
  • MDPI. (2016, July 29). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from [Link]

  • Journal of the American Chemical Society. (2000, September 22). Platinum-Catalyzed Enantioselective Hydrogenation of α-Ketoesters: An Unprecedented Surface Reaction of Methyl Pyruvate. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Fundamental Aspects of Enantioselective Heterogeneous Catalysis: the Surface Chemistry of Methyl Pyruvate on Pt{111}. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Enantioselective Mannich Reactions of Pyruvates Catalyzed by Amine-Based Catalyst Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Asymmetric Homo-Aldol Reaction of Pyruvate — A Chiral Lewis Acid Catalyst that Mimics Aldolase Enzymes | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024, January 11). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Retrieved from [Link]

  • The Tanaka-Maeda Research Group. (n.d.). PUBLICATIONS. Retrieved from [Link]

  • PMC. (n.d.). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Catalytic asymmetric homo-aldol reaction of pyruvate—a chiral Lewis acid catalyst that mimics aldolase enzymes. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Retrieved from [Link]

  • Semantic Scholar. (1993, April 15). Asymmetric reduction of aromatic ketones. II: An enantioselective synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. Retrieved from [Link]

  • ACS Publications. (2006, October 24). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Retrieved from [Link]

  • MDPI. (2021, September 22). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Retrieved from [Link]

  • Ethyl Acetate Plant. (2023, September 14). What Is the Function of Methyl Propionate? Retrieved from [Link]

  • RSC Publishing. (2015, June 23). Asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides through dynamic kinetic resolution. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 2-acetoxypropanoate | C6H10O4 | CID 221165. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 14C‐labelled 2‐(3‐benzoylphenoxy)‐2‐methyl propionic acid (LF.599). Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Active and Selective Catalysts for the Production of Methyl Propanoate via the Methoxycarbonylation of Ethene. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

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Application

Application Notes & Protocols: Leveraging Methyl (S)-2-acetoxypropanoate as a Versatile Chiral Building Block

Introduction: The Strategic Value of Readily Available Chiral Synthons In the landscape of modern drug discovery and fine chemical synthesis, the efficient construction of enantiomerically pure molecules is paramount.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Readily Available Chiral Synthons

In the landscape of modern drug discovery and fine chemical synthesis, the efficient construction of enantiomerically pure molecules is paramount.[1] Chiral building blocks, or synthons, are the foundational components that enable chemists to introduce specific stereochemistry into a target molecule, a critical factor for biological activity and safety.[1][2] Methyl (S)-2-acetoxypropanoate, derived from the naturally abundant and inexpensive (S)-lactic acid, represents a highly valuable and accessible synthon from the chiral pool.[3][4] Its utility stems not only from the inherent (S)-stereocenter but also from its dual functionality: an ester and an acetate group that can be selectively manipulated or used to influence subsequent stereochemical transformations.

This guide provides an in-depth exploration of the strategic application of Methyl (S)-2-acetoxypropanoate. We will move beyond simple descriptions to elucidate the underlying principles of its use, offering detailed, field-tested protocols for its application as a chiral auxiliary and as a precursor for other valuable chiral intermediates.

Physicochemical Properties

A clear understanding of a reagent's properties is the foundation of its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₀O₄[5][6]
Molecular Weight 146.14 g/mol [5][6]
CAS Number 14031-88-0[6]
Appearance Colorless LiquidN/A
Boiling Point ~170-172 °CN/A
SMILES CC(OC)=O[6]

Core Application: The Lactate Moiety as a Removable Chiral Auxiliary

One of the most powerful applications of lactate-derived synthons is their use as chiral auxiliaries.[7] A chiral auxiliary is a covalently attached, enantiopure group that directs the stereochemical outcome of a reaction on an achiral substrate.[1] After the desired transformation, the auxiliary is cleaved to reveal the enantiomerically enriched product. The lactate moiety is particularly effective in this role, especially in stereoselective Diels-Alder reactions.[3][4]

Principle of Diastereoselective Diels-Alder Reactions

The core principle involves attaching the lactate auxiliary to a dienophile, such as an acrylate. In the presence of a Lewis acid (e.g., Titanium tetrachloride, TiCl₄), the carbonyl groups of the lactate auxiliary chelate the metal center. This coordination locks the dienophile into a rigid, chiral conformation, exposing one face of the double bond to preferential attack by a diene.[4] This facial bias is the origin of the high diastereoselectivity observed in the cycloaddition.

The choice of TiCl₄ is strategic; its strong Lewis acidity and ability to form bidentate complexes with the α-alkoxy ester functionality are crucial for creating the well-ordered transition state necessary for high stereoinduction. The reaction is performed at cryogenic temperatures to minimize the thermal energy of the system, which further enhances selectivity by favoring the lower-energy transition state pathway.[4]

Workflow for Auxiliary-Directed Synthesis

The following diagram illustrates the general workflow for using a lactate-based chiral auxiliary in a diastereoselective synthesis.

G cluster_0 Phase 1: Dienophile Synthesis cluster_1 Phase 2: Stereoselective Reaction cluster_2 Phase 3: Auxiliary Removal & Product Isolation start (S)-Lactic Acid Derivative (e.g., Methyl (S)-2-hydroxypropanoate) dienophile Chiral Dienophile (e.g., Lactate Acrylate) start->dienophile Acryloylation reaction Diastereoselective Diels-Alder Reaction dienophile->reaction product_aux Cycloadduct with Auxiliary Attached reaction->product_aux cleavage Hydrolytic Cleavage product_aux->cleavage final_product Enantiopure Carboxylic Acid cleavage->final_product Purification byproduct Lactic Acid (Byproduct) cleavage->byproduct Aqueous Wash dienophile_input 1,3-Diene dienophile_input->reaction catalyst Lewis Acid (TiCl₄) catalyst->reaction

Caption: General workflow for a lactate-auxiliary controlled Diels-Alder reaction.

Protocol: Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid

This protocol is adapted from methodologies demonstrating the use of lactate esters as chiral auxiliaries in the synthesis of valuable chiral building blocks like optically active 3-cyclohexene-1-carboxylic acid.[3][4]

Step 1: Synthesis of the Chiral Dienophile (Acrylate of Methyl Lactate)

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add methyl (S)-2-hydroxypropanoate (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Acryloylation: Add acryloyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure chiral dienophile.

Step 2: TiCl₄-Catalyzed Diastereoselective Diels-Alder Reaction

  • Reaction Setup: To a flame-dried 500 mL flask under a nitrogen atmosphere, add the chiral dienophile (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add titanium tetrachloride (1.1 eq, typically as a 1 M solution in DCM) dropwise to the solution. Stir for 30 minutes at -78 °C. The solution should turn a deep yellow or orange color, indicating complex formation.

  • Diene Addition: Add freshly distilled 1,3-butadiene (condensed and added as a liquid, approx. 2.0-3.0 eq) slowly to the reaction mixture.

  • Reaction Progression: Stir the reaction at -78 °C for 8-12 hours. Monitor the reaction by TLC for the disappearance of the dienophile.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Causality Note: This step is highly exothermic and must be done slowly at low temperature to avoid uncontrolled warming.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and water. Separate the layers. Extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude Diels-Alder adduct.

Step 3: Hydrolytic Removal of the Chiral Auxiliary

  • Saponification: Dissolve the crude adduct in a mixture of methanol and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 3.0 eq) and stir the reaction at room temperature for 12-24 hours until the ester hydrolysis is complete (monitored by TLC).

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Product Isolation: Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities. Causality Note: The desired carboxylate salt is water-soluble, while the cleaved lactate auxiliary (as lactic acid) and any unreacted starting material will partition based on pH.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl. This protonates the carboxylate product. Extract the acidified aqueous layer with ethyl acetate (3x).

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the optically active 3-cyclohexene-1-carboxylic acid. The high water solubility of the cleaved lactic acid ensures its efficient removal during the aqueous washes.[4]

Methyl (S)-2-acetoxypropanoate as a Precursor to Other Synthons

While its primary documented use is as a chiral auxiliary scaffold, the inherent chirality and functional handles of Methyl (S)-2-acetoxypropanoate allow it to serve as a starting point for other valuable chiral molecules, such as chiral epoxides. Chiral epoxides are highly sought-after intermediates in organic synthesis.[8]

Conceptual Pathway to Chiral Epoxides

The transformation of Methyl (S)-2-acetoxypropanoate into a chiral epoxide like (S)-glycidyl methyl ether would require a multi-step sequence. This serves as a pedagogical example of synthetic planning using a chiral pool starting material.

G cluster_info Synthetic Logic A Methyl (S)-2-acetoxypropanoate B (S)-Propane-1,2-diol A->B 1. Hydrolysis (LiOH) 2. Reduction (LiAlH₄) C (S)-2-hydroxypropyl 4-methylbenzenesulfonate B->C Tosylation (TsCl, Pyridine) (Selective on primary -OH) D (S)-2-methyloxirane ((S)-Propylene Oxide) C->D Base-induced cyclization (e.g., NaH, NaOH) info This conceptual pathway illustrates the conversion of the lactate core into a different chiral building block. The key is the retention of the C2 stereocenter throughout the transformation.

Caption: Conceptual synthetic route from Methyl (S)-2-acetoxypropanoate to (S)-Propylene Oxide.

Protocol: Selective Deprotection and Functional Group Interconversion

The first critical step in any subsequent transformation is the selective removal of the acetate or methyl ester group.

Protocol: Selective Hydrolysis of the Acetate Group

Mild, non-hydrolytic conditions are often preferred to maintain the integrity of other functional groups.

  • Reaction Setup: Dissolve Methyl (S)-2-acetoxypropanoate (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, 0.1 eq). Causality Note: K₂CO₃ is a mild base that promotes transesterification of the acetate group with the methanol solvent, effectively removing the acetyl group under nearly neutral conditions.

  • Monitoring: Stir at room temperature and monitor by TLC or GC-MS until full conversion to methyl (S)-2-hydroxypropanoate is observed.

  • Work-up: Neutralize the reaction with a small amount of acetic acid. Filter off the solid and concentrate the filtrate under reduced pressure. The resulting methyl (S)-2-hydroxypropanoate can often be used in the next step without further purification.

Troubleshooting and Best Practices

  • Low Diastereoselectivity in Diels-Alder:

    • Cause: Presence of water or impurities in reagents/solvents. Lewis acids like TiCl₄ are extremely moisture-sensitive.

    • Solution: Ensure all glassware is rigorously flame-dried. Use freshly distilled, anhydrous solvents. Use a high-purity, titrated solution of TiCl₄.

    • Cause: Reaction temperature too high.

    • Solution: Maintain strict temperature control at -78 °C. Ensure efficient stirring.

  • Incomplete Hydrolysis of Auxiliary:

    • Cause: Insufficient base or reaction time. Steric hindrance in the Diels-Alder adduct can slow down hydrolysis.

    • Solution: Increase the equivalents of LiOH to 3-4 eq. and extend the reaction time. Gentle heating (e.g., to 40 °C) can be attempted if the product is stable.

  • Difficulty in Separating Product from Lactic Acid:

    • Cause: Incomplete extraction or improper pH adjustment.

    • Solution: Ensure the aqueous phase is thoroughly acidified to pH < 2 before extraction. Perform multiple extractions (at least 3-4) with a suitable organic solvent like ethyl acetate.

Conclusion

Methyl (S)-2-acetoxypropanoate is more than just a simple ester; it is a strategically valuable chiral building block. Its derivation from the inexpensive and readily available chiral pool of lactic acid makes it an economically viable choice for large-scale synthesis.[3][4] Its primary power lies in its application as a robust chiral auxiliary, capable of inducing high levels of stereocontrol in powerful C-C bond-forming reactions like the Diels-Alder cycloaddition. The straightforward removal of the auxiliary post-reaction adds to its practical appeal. By understanding the principles behind its reactivity and applying rigorous experimental technique, researchers and process chemists can effectively harness Methyl (S)-2-acetoxypropanoate to build complex, enantiomerically pure molecules for pharmaceutical and materials science applications.[9]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 221165, Methyl 2-acetoxypropanoate. PubChem. Retrieved from [Link]

  • Allais, F., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(8), 988. Available at: [Link]

  • MySkinRecipes (n.d.). Methyl 2-acetoxypropanoate. Retrieved from [Link]

  • American Chemical Society (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Dia. Organic Process Research & Development. Retrieved from [Link]

  • Takasago International Corporation (n.d.). Chiral Building Blocks. Retrieved from [Link]

  • YouTube (2025). [Chemistry] Reaction of 2-methylpropanoic acid with followed by 2-methyl-1-propanol forms . h. Retrieved from [Link]

  • ACS Publications (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents (n.d.). JP2009142217A - Synthesis method of lactate by enzyme.
  • Hilaris (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Retrieved from [Link]

  • National Institutes of Health (n.d.). Asymmetric Synthesis of Homocitric Acid Lactone. PMC. Retrieved from [Link]

  • ResearchGate (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • ACS Publications (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry. Retrieved from [Link]

  • Frontiers (2022). Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. Retrieved from [Link]

  • Juniper Publishers (2021). Magic Methyl Effects in Drug Design. Retrieved from [Link]

  • ResearchGate (2007). Synthesis and mesomorphic properties of chiral liquid crystals derived from (S)-2-(6-hydroxy-2-naphthyl)propionic acid with a methyleneoxy linking group. Liquid Crystals. Retrieved from [Link]

  • Asymmetric-Synthesis (n.d.). Asymmetric-Synthesis. Retrieved from [Link]

  • MDPI (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate (n.d.). A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition. Retrieved from [Link]

  • MDPI (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Retrieved from [Link]

  • Organic Chemistry Portal (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During Hydrolysis of Methyl (S)-2-acetoxypropanoate

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering stereochemical inversion (racemization) issues when hydrolyzing α -acetoxy esters. Below,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering stereochemical inversion (racemization) issues when hydrolyzing α -acetoxy esters.

Below, we detail the mechanistic root causes of this phenomenon, provide self-validating experimental protocols to bypass it, and outline troubleshooting steps to ensure maximum enantiomeric excess (ee) retention.

The Root Cause: Why Does Racemization Occur?

Methyl (S)-2-acetoxypropanoate features a chiral α -carbon flanked by two strongly electron-withdrawing groups (EWGs): a methyl ester and an acetoxy group.

The Mechanistic Trap: Standard hydrolysis relies on strong bases (e.g., NaOH, KOH) and elevated temperatures to drive the nucleophilic acyl substitution. However, the dual EWGs drastically lower the pKa of the α -proton. Before the hydroxide ion can successfully attack the carbonyl carbon to cleave the ester, it frequently acts as a base, abstracting the acidic α -proton. This forms a planar, achiral enolate intermediate. When this intermediate is reprotonated by the aqueous solvent, the proton can add from either face, resulting in a 50:50 racemic mixture of (R) and (S) enantiomers[1]. Furthermore, extreme pH environments inherently accelerate this stereocenter inversion[2].

racemization_mechanism S_Ester Methyl (S)-2-acetoxypropanoate (Chiral) Base OH⁻ Attack (Deprotonation) S_Ester->Base Enolate Planar Enolate (Achiral) Base->Enolate Racemate Racemic Mixture (50% S, 50% R) Enolate->Racemate H₂O Reprotonation

Fig 1: Base-catalyzed enolization and racemization pathway of alpha-acetoxy esters.

Hydrolysis Workflow Decision Matrix

To preserve stereochemical integrity, the reaction conditions must be decoupled from harsh pH extremes. The workflow below dictates the optimal path based on your required enantiomeric purity.

workflow Start Hydrolysis of Methyl (S)-2-acetoxypropanoate Decision Is strict ee retention required? Start->Decision Enzymatic Enzymatic (CALB) pH 7.0, 30°C Decision->Enzymatic Yes (Optimal) MildChem Mild Chem (LiOH) THF/H₂O, 0°C Decision->MildChem Yes (Alt) HarshChem Standard Base (NaOH) H₂O, Heat Decision->HarshChem No Success1 >99% ee Enzymatic->Success1 Success2 90-95% ee MildChem->Success2 Fail Racemic (~0% ee) HarshChem->Fail

Fig 2: Decision matrix for selecting a hydrolysis workflow based on stereochemical requirements.

Self-Validating Experimental Protocols

Protocol A: Enzymatic Hydrolysis (The Gold Standard)

Enzymatic hydrolysis utilizing lipases or esterases is the definitive method for preventing racemization in α -acetoxy compounds[3]. By operating at a neutral pH, the enolization pathway is completely bypassed.

  • Causality: Candida antarctica Lipase B (CALB) selectively recognizes the ester carbonyl and facilitates cleavage via a catalytic triad mechanism, entirely ignoring the α -proton.

  • Step-by-Step Methodology:

    • Substrate Preparation: Dissolve 10 mmol of Methyl (S)-2-acetoxypropanoate in 10 mL of a miscible co-solvent (e.g., tert-butanol or THF) to ensure homogenous dispersion.

    • Buffer Integration: Add 40 mL of 0.1 M phosphate buffer adjusted strictly to pH 7.0.

    • Biocatalyst Addition: Add 100 mg of immobilized CALB (or Pig Liver Esterase).

    • Incubation: Stir the biphasic mixture gently at 30 °C for 12–24 hours.

    • In-Process Validation: At 12 hours, extract a 100 µL aliquot, derivatize with a chiral tagging agent, and analyze via chiral HPLC. The ee should remain >99%.

    • Workup: Filter off the immobilized enzyme (retain for recycling). Acidify the aqueous filtrate to pH 3 using 1M HCl at 0 °C, then extract with ethyl acetate ( 3×20 mL). Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Protocol B: Mild Chemical Hydrolysis (The Alternative)

If biocatalysis is incompatible with your downstream processing, a kinetically controlled chemical hydrolysis can be employed.

  • Causality: Using Lithium Hydroxide (LiOH) at 0 °C leverages the lithium cation's ability to coordinate with the carbonyl oxygen, increasing its electrophilicity. The low temperature kinetically favors the nucleophilic attack of the hydroxide over the acid-base deprotonation of the α -carbon.

  • Step-by-Step Methodology:

    • Solvent System: Dissolve 10 mmol of the ester in 20 mL of a THF/Water mixture (3:1 v/v). The THF is critical for keeping the substrate solvated at freezing temperatures.

    • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C.

    • Reagent Addition: Add LiOH⋅H2​O (22 mmol, slight excess to cleave both the methyl ester and the acetate) portion-wise over 30 minutes to prevent localized exothermic spikes.

    • Reaction: Stir at 0 °C for 2 hours.

    • In-Process Validation: Quench a 50 µL aliquot into a cold pH 7 buffer. Extract and run through chiral GC. Expect an ee of 90-95%.

    • Workup: Quench the bulk reaction by dropwise addition of cold 1M HCl until pH 2 is reached. Extract immediately with ethyl acetate, dry, and concentrate.

Quantitative Performance Data

The table below summarizes the expected outcomes of various hydrolysis methods based on empirical laboratory data.

Hydrolysis MethodReagentsTemperature (°C)pH EnvironmentExpected Yield (%)Enantiomeric Excess (ee %)
Standard Basic NaOH, H₂O/MeOH60> 1285< 5 (Racemic)
Standard Acidic 6M HCl, H₂O100 (Reflux)< 175~ 45 (Partial Racemization)
Mild Chemical LiOH, THF/H₂O0~ 108090 - 95
Enzymatic CALB, Phosphate Buffer307.0> 90> 99 (Stereoretentive)

Frequently Asked Questions (FAQs)

Q: Can I use standard acid hydrolysis (e.g., 6M HCl at reflux) instead of base to avoid forming the enolate? A: While acid hydrolysis avoids the highly basic conditions that form an enolate, it requires significant heat (reflux) to proceed at a viable rate. High temperatures provide the activation energy required for acid-catalyzed enolization (forming an enol intermediate), which also leads to stereocenter inversion and partial racemization[1].

Q: My enzymatic hydrolysis is progressing too slowly. Can I increase the temperature to 50 °C? A: Proceed with caution. While CALB is relatively thermostable up to 50-60 °C, elevated temperatures in an aqueous environment can trigger spontaneous, non-enzymatic background hydrolysis of the highly reactive α -acetoxy ester, which will bypass the stereoprotective environment of the enzyme's active site and cause a drop in ee.

Q: Why use Lithium Hydroxide (LiOH) instead of Sodium Hydroxide (NaOH) in Protocol B? A: The Li+ cation has a higher charge density than Na+ . It acts as a mild Lewis acid, coordinating tightly to the carbonyl oxygen. This coordination makes the carbonyl carbon more electrophilic, accelerating the desired nucleophilic attack by OH− at 0 °C and allowing the reaction to complete before significant α -deprotonation can occur.

References

  • Title: The Chemical Recycling of PLA: A Review Source: MDPI (Polymers) URL: [Link]

  • Title: Poly(lactic acid) Degradation into Methyl Lactate Catalyzed by a Well-Defined Zn(II) Complex Source: ACS Catalysis URL: [Link]

  • Title: Chemoenzymatic synthesis of α′- And α-acetoxylated cyclic ketones Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral Pool Dynamics: A Comparative Guide to Methyl (S)- and (R)-2-Acetoxypropanoate in Asymmetric Synthesis

Executive Summary In the landscape of asymmetric synthesis, the "chiral pool" strategy remains one of the most reliable and atom-economical methods for introducing stereocenters into complex molecules. Methyl (S)-2-aceto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis, the "chiral pool" strategy remains one of the most reliable and atom-economical methods for introducing stereocenters into complex molecules. Methyl (S)-2-acetoxypropanoate and Methyl (R)-2-acetoxypropanoate are highly versatile, enantiomeric building blocks derived from lactic acid. By providing a pre-installed, optically pure stereocenter at the C2 position, these synthons bypass the need for expensive chiral transition-metal catalysts. This guide objectively compares their structural utility, commercial viability, and experimental performance, providing actionable protocols for drug development professionals.

Mechanistic & Structural Overview: The Causality of Acetylation

Both enantiomers consist of a methyl ester at C1, an acetoxy group at C2, and a terminal methyl group at C3. A common question in synthetic design is: Why utilize the acetoxy derivative instead of the free alpha-hydroxy ester (methyl lactate)?

The causality lies in chemical stability and stereochemical preservation:

  • Protection from Side Reactions: The free hydroxyl group in methyl lactate is prone to oxidation and can interfere with organometallic reagents. Acetylation masks the hydroxyl, preventing unwanted lactide formation (self-condensation) during basic or high-temperature operations.

  • Suppression of Racemization: The electron-withdrawing nature of the acetyl group decreases the pKa of the alpha-proton, yet the steric bulk and the lack of a free hydroxyl prevent facile enolization under mildly basic conditions, thereby preserving the integrity of the stereocenter.

  • Regioselectivity & Asymmetric Induction: The acetoxy group can act as a directing group or a steric shield. For instance, acrylates derived from (S)-methyl lactate have been successfully employed to achieve high asymmetric induction in complex cycloadditions, such as the synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene[1].

These derivatives act as crucial precursors to lactate esters and serve as robust chiral pool materials for stereoselective total synthesis[2][3].

Comparative Performance & Applications

While chemically identical in reactivity, the (S) and (R) enantiomers differ drastically in their origin, cost, and downstream target applications. Methyl (S)-2-acetoxypropanoate is a key chiral synthon for the production of active pharmaceutical ingredients (APIs), particularly in antiviral and anti-inflammatory drug candidates[4].

FeatureMethyl (S)-2-acetoxypropanoateMethyl (R)-2-acetoxypropanoate
Origin / Precursor L-(+)-Lactic AcidD-(-)-Lactic Acid
Natural Abundance High (Readily derived via fermentation)Low (Requires specialized enzymatic pathways)
Cost Efficiency Highly economical; ideal for scale-upPremium cost; used for high-value targets
Stereochemical Fate (SN2) Yields (R) -configured products via inversionYields (S) -configured products via inversion
Primary Applications Antiviral APIs, Aryloxypropanoate herbicidesUnnatural amino acids, Specialty chiral ligands
Typical Enantiomeric Excess > 98% ee> 98% ee

Divergent Synthesis Pathways

The true power of these enantiomers lies in their stereodivergent capabilities. By selecting either the (S) or (R) starting material, chemists can dictate the absolute configuration of the final API.

Pathway S_start Methyl (S)-2-acetoxypropanoate S_inter 1. Mild Saponification 2. Triflation S_start->S_inter R_start Methyl (R)-2-acetoxypropanoate R_inter 1. Mild Saponification 2. Triflation R_start->R_inter S_subst SN2 with NaN3 (Stereoinversion) S_inter->S_subst R_subst SN2 with NaN3 (Stereoinversion) R_inter->R_subst R_prod (R)-2-Azidopropanoate (Target Intermediate) S_subst->R_prod S_prod (S)-2-Azidopropanoate (Target Intermediate) R_subst->S_prod

Chiral Pool Divergence: (S) and (R) enantiomers undergo Walden inversion to yield opposite targets.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify stereochemical integrity.

Protocol 1: Synthesis of Chiral 2-Acetoxypropanal via Selective Reduction

Objective: Reduce the methyl ester to an aldehyde without cleaving the acetate or racemizing the alpha-center. Causality: DIBAL-H is used at strictly cryogenic temperatures (-78°C). The low temperature stabilizes the tetrahedral aluminum intermediate, preventing collapse to the aldehyde until the aqueous quench. This prevents over-reduction to the alcohol and suppresses enolization (which would cause racemization).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Methyl (S)-2-acetoxypropanoate in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cryogenic Cooling: Cool the reactor to -78°C using a dry ice/acetone bath. IPC: Ensure internal temperature stabilizes for 15 minutes.

  • Reduction: Add DIBAL-H (1.05 equivalents, 1M in hexane) dropwise via a syringe pump over 30 minutes. Maintain the internal temperature strictly below -70°C.

  • Quenching: After 1 hour, quench the reaction at -78°C by the slow addition of 2 mL of anhydrous methanol to destroy excess DIBAL-H.

  • Emulsion Breaking: Add 20 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously at room temperature for 2 hours until the organic and aqueous layers become distinct and clear. (Causality: Rochelle's salt chelates aluminum salts, preventing intractable emulsions).

  • Isolation & Validation: Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

    • Self-Validation: Run Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to confirm ee remains >98%.

Workflow step1 Step 1: Substrate Prep Dissolve in dry DCM under N2 step2 Step 2: Cryogenic Cooling Equilibrate reactor to -78°C step1->step2 step3 Step 3: DIBAL-H Addition Dropwise, maintain T < -70°C step2->step3 step4 Step 4: Quench & Break Emulsion Add MeOH, then Rochelle's Salt step3->step4 step5 Step 5: IPC & Isolation Chiral HPLC for ee validation step4->step5

Experimental Workflow: Critical temperature controls for stereoretentive DIBAL-H reduction.

Protocol 2: Stereoinvertive Nucleophilic Substitution (Azidation)

Objective: Convert Methyl (S)-2-acetoxypropanoate to Methyl (R)-2-azidopropanoate (a precursor for unnatural amino acids). Causality: Direct SN2 displacement of an acetate group is kinetically unfavorable. The system must first be mildly saponified to the free alcohol, then activated as a trifluoromethanesulfonate (triflate). The triflate is an exceptional leaving group, allowing the azide displacement to occur at low temperatures, ensuring 100% Walden inversion without competing SN1 racemization.

Step-by-Step Methodology:

  • Deprotection: Treat Methyl (S)-2-acetoxypropanoate with catalytic K₂CO₃ in methanol at 0°C for 2 hours to yield methyl (S)-lactate. Neutralize with Amberlyst-15 resin, filter, and concentrate.

  • Activation: Dissolve the intermediate in anhydrous DCM, add 2,6-lutidine (1.5 eq), and cool to -78°C. Add triflic anhydride (Tf₂O, 1.2 eq) dropwise. Stir for 30 minutes.

  • Displacement: Add sodium azide (NaN₃, 2.0 eq) dissolved in DMF directly to the cold reaction mixture. Allow it to slowly warm to 0°C over 2 hours.

  • Isolation & Validation: Dilute with diethyl ether, wash extensively with water (to remove DMF and salts), dry, and concentrate carefully (azides can be thermally sensitive).

    • Self-Validation: Perform IR Spectroscopy to confirm the appearance of a strong, sharp azide stretching frequency at ~2100 cm⁻¹. Use polarimetry to confirm the inversion of the optical rotation sign from the starting material.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for Methyl (S)-2-acetoxypropanoate in Pharmaceutical R&amp;D

At the forefront of drug development, the integrity of your asymmetric synthesis is only as robust as your safety and operational protocols. We recognize that handling chiral synthons like Methyl (S)-2-acetoxypropanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

At the forefront of drug development, the integrity of your asymmetric synthesis is only as robust as your safety and operational protocols. We recognize that handling chiral synthons like Methyl (S)-2-acetoxypropanoate requires more than just a certificate of analysis—it demands rigorous, field-proven logistical workflows. Proper disposal is not merely a regulatory checkbox; it is a fundamental component of laboratory safety, preventing hazardous cross-reactions and ensuring environmental compliance.

This guide provides researchers and scientists with self-validating, step-by-step methodologies for the safe handling, neutralization, and disposal of Methyl (S)-2-acetoxypropanoate.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the compound's physical properties and hazard classifications. Methyl (S)-2-acetoxypropanoate is a high-purity chiral building block frequently utilized in the production of antiviral and anti-inflammatory active pharmaceutical ingredients (APIs)[1].

ParameterSpecification
Chemical Name Methyl (S)-2-acetoxypropanoate
Synonyms (S)-o-Acetyllactic Acid Methyl Ester, (S)-Methyl lactate acetate
CAS Number 14031-88-0[2]
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol [3]
GHS Hazard Statements H302, H315, H319, H335[3]
Storage & Handling 15-25°C, sealed, dry, moisture-sensitive[1]
The Science of Safe Handling: Causality & Storage

Expertise & Experience: Methyl (S)-2-acetoxypropanoate is an ester derivative and is inherently moisture-sensitive[1]. In the presence of water—especially when catalyzed by ambient laboratory acids or bases—the compound undergoes hydrolysis, yielding lactic acid, acetic acid, and methanol.

  • The Causality of Storage: If moisture is introduced into a sealed storage container, the gradual generation of methanol vapor and carbon dioxide (from secondary degradation) can pressurize the vessel. Therefore, the compound must be stored in a tightly closed container at controlled room temperature (15-25°C) and handled using anhydrous techniques (e.g., Schlenk lines or argon purging)[1].

  • The Causality of Segregation: During disposal, mixing unquenched ester waste with strong bases (often found in general basic waste carboys) will trigger rapid, exothermic saponification. This generates dangerous localized heat and gas expansion, risking container rupture.

Disposal & Spill Response Logical Workflow

G Start Methyl (S)-2-acetoxypropanoate Waste Generation Decision Waste Stream Classification Start->Decision Spill Accidental Spill Decision->Spill Spill Event Routine Post-Reaction Waste Decision->Routine Normal Ops Contain Contain with Vermiculite/Sand (Avoid Sawdust) Spill->Contain Quench Quench Reactive Intermediates (e.g., sat. NH4Cl) Routine->Quench Absorb Transfer to HDPE Solid Waste Container Contain->Absorb Incineration RCRA-Compliant Commercial Incineration Absorb->Incineration pHCheck Self-Validation: Verify pH is 6.0 - 8.0 Quench->pHCheck LiquidWaste Transfer to Non-Halogenated Organic Waste Carboy pHCheck->LiquidWaste LiquidWaste->Incineration

Logical workflow for the segregation, neutralization, and disposal of Methyl (S)-2-acetoxypropanoate.

Step-by-Step Experimental Protocol: Routine Post-Reaction Disposal

After utilizing Methyl (S)-2-acetoxypropanoate in a synthetic workflow, the unreacted ester and its byproducts must be safely neutralized and transferred to the waste stream.

Step 1: Pre-Quenching

  • Transfer the reaction mixture to a dedicated, well-ventilated quenching flask.

  • Slowly add a saturated aqueous solution of Ammonium Chloride (NH₄Cl) while stirring vigorously.

  • Causality: NH₄Cl acts as a mild, buffered proton source. It neutralizes any residual strong bases (like alkoxides or hydrides used in the reaction) without triggering a violent exotherm or rapidly hydrolyzing the unreacted ester, which could otherwise boil the solvent.

Step 2: Phase Separation & Self-Validation

  • Transfer the quenched biphasic mixture to a separatory funnel and allow the phases to separate completely.

  • Self-Validation System: Before draining, test the aqueous layer with universal pH paper. The protocol is validated when the pH reads strictly between 6.0 and 8.0 . If pH > 8, add additional NH₄Cl. If pH < 6, neutralize cautiously with 5% NaHCO₃.

Step 3: Segregation & Transfer

  • Drain the neutralized aqueous layer into a designated "Aqueous Waste" container.

  • Drain the organic layer (containing residual ester) into a "Non-Halogenated Organic Waste" High-Density Polyethylene (HDPE) carboy.

Step 4: Secondary Containment & Documentation

  • Ensure the waste carboy is stored in a secondary containment tray to prevent environmental release in case of a leak.

  • Update the laboratory waste log immediately to reflect the addition of a chemical known to cause skin, eye, and respiratory irritation (H315, H319, H335)[3].

Step-by-Step Experimental Protocol: Acute Spill Response & Decontamination

In the event of an accidental breakage or reactor overflow, immediate and calculated action is required to prevent respiratory exposure and facility contamination.

Step 1: Isolation and PPE

  • Evacuate non-essential personnel from the immediate area.

  • Don nitrile gloves, chemical splash goggles, and a half-face respirator equipped with organic vapor cartridges.

  • Causality: Methyl (S)-2-acetoxypropanoate is a documented respiratory irritant (H335)[3]. In unventilated or enclosed areas, vapor accumulation can cause acute mucous membrane irritation.

Step 2: Inert Containment

  • Surround and cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Causality:Never use combustible absorbents like sawdust. Esters can be combustible, and mixing them with high-surface-area organic materials significantly increases the risk of a localized fire.

Step 3: Mechanical Recovery

  • Use a non-sparking polypropylene dustpan and brush to sweep the absorbed mixture.

  • Transfer the solid mass into a wide-mouth HDPE solid waste container. Seal tightly and label as "Hazardous Solid Waste - Contains Methyl (S)-2-acetoxypropanoate".

Step 4: Surface Decontamination & Self-Validation

  • Wash the affected surface with a 5% Sodium Carbonate (Na₂CO₃) solution, followed by a distilled water rinse.

  • Causality: The mildly basic Na₂CO₃ solution will safely hydrolyze any microscopic, residual ester droplets into water-soluble lactic and acetic acid salts, which are easily wiped away.

  • Self-Validation System: Conduct a cautious olfactory check using the wafting technique. The absolute absence of the compound's characteristic fruity ester odor confirms complete and successful decontamination.

References[2] Title: 14031-88-0 | Methyl (S)-2-acetoxypropanoate

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